molecular formula C13H14N2 B3060883 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro- CAS No. 97315-60-1

1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro-

Cat. No.: B3060883
CAS No.: 97315-60-1
M. Wt: 198.26 g/mol
InChI Key: BXODSMVXUSYGPD-UHFFFAOYSA-N
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Description

“1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro-” is a chemical compound with the molecular formula C13H14N2. It is related to the compound “2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde”, which has the molecular formula C13H15NO2 .

Scientific Research Applications

Synthesis of Tetrahydroquinolizine Derivatives

Tetrahydro-1H,7H-benzo[ij]quinolizine-1,7-diones have been synthesized through the cyclization of N-alkoxyphenyl-N-(2-carboxyethyl)-β-alanines. The cyclization of certain derivatives results in the formation of 9-alkoxy-8-hydroxy-2,3,5,7-tetrahydro-1H,7H-benzo[ij]quinolizine-1,7-diones, and subsequent reactions produce dioximes and diphenylhydrazones (Kantminene et al., 2002).

Development of Colorimetric Chemosensor for Metal Ions

A novel colorimetric chemosensor, based on a derivative of 1H,5H-benzo[ij]quinolizine, has been developed for the detection of Cu2+ ions. This chemosensor exhibits high selectivity and sensitivity, with a detection limit significantly lower than the toxic level of Cu2+ in drinking water as defined by the US Environmental Protection Agency. The detection mechanism involves a visual color change due to the opening of the spirocyclic structure upon coordination with Cu2+ ions (Li et al., 2015).

Chemical Reactions and Structural Transformations

The compound 1,2,3-trioxo-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine undergoes chemical transformations and ring contraction reactions under various conditions, leading to the formation of new compounds with distinct structural features. For instance, reactions with different amines result in the formation of compounds like spiroindolones and indolone acid esters (Wittmann & Günzl, 1978).

Applications in Light-Emitting Devices

Derivatives of 1H,5H-benzo[ij]quinolizine have been utilized in the development of high-performance white organic electroluminescent devices. These devices use non-doped-type multi-layer structures incorporating specific derivatives, resulting in efficient and adjustable emission spectra covering a wide range of the visible region. Such applications demonstrate the potential of these compounds in advanced electronic and photonic technologies (Yang et al., 2008).

Mechanism of Action

Target of Action

It’s known that julolidine derivatives have been used in various fields such as polymerization, metal ion detection, self-assembly, aggregation, and detection of proteins and nucleic acids . These applications suggest that the compound may interact with a variety of biological targets.

Mode of Action

Julolidine-based molecular rotors, which julolidine-9-carbonitrile is a part of, primarily serve as fluorescent turn-on probes . They showcase their effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding .

Biochemical Pathways

Given its use as a fluorescent probe, it’s likely that the compound interacts with various biochemical pathways, particularly those involving changes in polarity, ph, viscosity, and protein folding .

Pharmacokinetics

It’s noted that there has been a trend toward an increase in the number of sp3-hybridized carbon atoms in candidate drugs, which provides improved bioavailability, solubility, and ability to bind to biological targets .

Result of Action

Given its role as a fluorescent probe, it’s likely that the compound can cause changes in fluorescence in response to changes in local environmental properties .

Action Environment

The action of JULOLIDINE-9-CARBONITRILE can be influenced by various environmental factors. As a fluorescent probe, its efficacy and stability can be affected by changes in local environmental properties such as polarity, pH, viscosity, and protein folding .

Properties

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXODSMVXUSYGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242864
Record name 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97315-60-1
Record name 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097315601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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